![molecular formula C19H16F2N2O B2631682 N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 303091-75-0](/img/structure/B2631682.png)
N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide
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Description
“N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide” is an organic compound that contains a naphthylmethylamino group and a 3,4-difluorophenyl group linked by an acetamide group .
Molecular Structure Analysis
The molecular formula of this compound is C16H16F2N2O . It contains a naphthyl group (a two-ring aromatic system), a 3,4-difluorophenyl group (a single-ring aromatic system with two fluorine substituents), and an acetamide group (a carbonyl group attached to a nitrogen).Scientific Research Applications
Antiamnesic Activity of 2-Naphthyloxy Derivatives
A study by Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, showing significant antiamnesic activity, comparable to piracetam. This suggests the potential of similar acetamide derivatives in neuropsychopharmacological applications, specifically in enhancing memory (Piplani et al., 2004).
Molecular Structure and Intermolecular Interactions
Boechat et al. (2011) analyzed the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing V-shaped molecules with complex intermolecular interactions. This detailed structural information could be relevant for designing acetamide derivatives with specific physical or chemical properties (Boechat et al., 2011).
Crystallography of Acetamide Derivatives
Praveen et al. (2013) conducted a crystallographic analysis of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, revealing specific angles and interactions between molecular planes. Such analyses provide valuable insights into the molecular conformations that influence the physical and chemical behaviors of acetamide derivatives (Praveen et al., 2013).
Synthesis of Derivatives and Their Applications
Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the pharmaceutical relevance of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).
Environmental Applications
Houdier et al. (2000) utilized a naphthalene derivative of acetamide as a molecular probe for detecting carbonyl compounds in water samples, highlighting the environmental monitoring potential of acetamide derivatives (Houdier et al., 2000).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O/c20-17-9-8-15(10-18(17)21)23-19(24)12-22-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,22H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMIEODZZHJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide |
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